molecular formula C22H22N2 B14693789 3,3'-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) CAS No. 33022-89-8

3,3'-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole)

Cat. No.: B14693789
CAS No.: 33022-89-8
M. Wt: 314.4 g/mol
InChI Key: NKZDERYBUWIWPE-UHFFFAOYSA-N
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Description

3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features two indole units connected via an ethene bridge, with methyl groups at the 1 and 2 positions of each indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) typically involves the reaction of 1,2-dimethylindole with ethene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where the indole units are linked through an ethene bridge. The reaction conditions often include:

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4.

    Solvent: Toluene or dimethylformamide (DMF).

    Temperature: Elevated temperatures around 100-150°C.

    Reaction Time: Several hours to ensure complete coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinonoid derivatives.

    Reduction: Conversion to 3,3’-(Ethane-1,1-diyl)bis(1,2-dimethyl-1H-indole).

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The ethene bridge and methyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Ethane-1,1-diyl)bis(1H-indole): Similar structure but with an ethane bridge instead of an ethene bridge.

    3,3’-(Ethene-1,1-diyl)bis(1H-indole): Lacks the methyl groups at the 1 and 2 positions.

    3,3’-(Ethene-1,1-diyl)bis(2-methyl-1H-indole): Methyl group only at the 2 position.

Uniqueness

3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is unique due to the presence of both methyl groups at the 1 and 2 positions of each indole ring, which can influence its chemical reactivity and biological activity. The ethene bridge also contributes to its distinct properties compared to similar compounds with different bridging units.

Properties

CAS No.

33022-89-8

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

3-[1-(1,2-dimethylindol-3-yl)ethenyl]-1,2-dimethylindole

InChI

InChI=1S/C22H22N2/c1-14(21-15(2)23(4)19-12-8-6-10-17(19)21)22-16(3)24(5)20-13-9-7-11-18(20)22/h6-13H,1H2,2-5H3

InChI Key

NKZDERYBUWIWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=C)C3=C(N(C4=CC=CC=C43)C)C

Origin of Product

United States

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